1-(difluoromethyl)-4-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the difluoromethylation of 4-methylbenzyl chloride using difluorocarbene reagents. This reaction typically requires a catalyst such as a metal complex and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These methods utilize fluoroform as a difluoromethylating agent, allowing for efficient and scalable production . The continuous flow process offers advantages such as improved reaction control, safety, and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylbenzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 4-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Difluoromethylbenzoic acids.
Reduction: 4-methylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-4-methylbenzene exerts its effects is primarily through its interactions with biological molecules. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making the compound valuable in drug design .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-methylbenzene: Similar structure but with a trifluoromethyl group, leading to different chemical properties and reactivity.
4-Methylbenzyl chloride: Precursor in the synthesis of 1-(difluoromethyl)-4-methylbenzene.
4-Methylbenzyl alcohol: Another related compound with different functional groups and applications.
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form hydrogen bonds. These characteristics make it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIPCFHYBWRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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